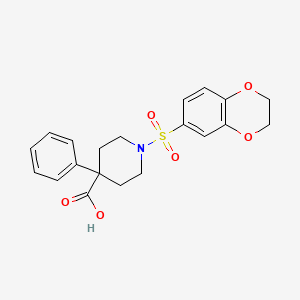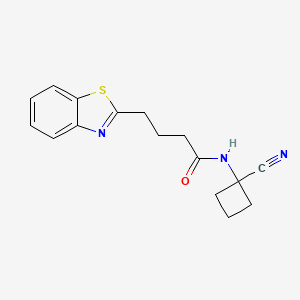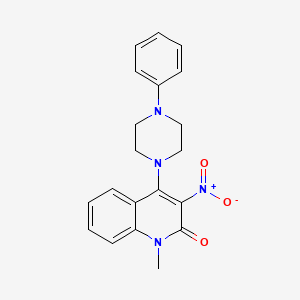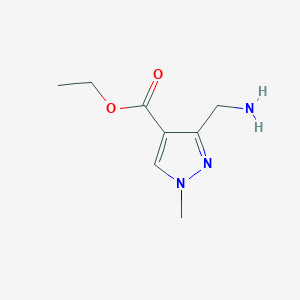![molecular formula C15H17N3O B2919903 (E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile CAS No. 1119382-74-9](/img/structure/B2919903.png)
(E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been approved by the US Food and Drug Administration (FDA) for the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.
Mecanismo De Acción
AZD-9291 selectively and irreversibly binds to the mutant (E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile T790M, which is responsible for acquired resistance to first-generation (E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile TKIs, and inhibits its activity. This leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, and ultimately results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
AZD-9291 has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cells with (E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile T790M mutation, while sparing normal cells. In addition, AZD-9291 has been shown to have minimal effects on cardiac function, which is a common adverse effect of first-generation (E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile TKIs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of AZD-9291 is its selectivity for (E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile T790M mutant cells, which allows for the specific targeting of cancer cells while sparing normal cells. However, one of the limitations of AZD-9291 is the development of resistance, which can occur through the acquisition of additional mutations in the (E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile gene.
Direcciones Futuras
For AZD-9291 research include the investigation of combination therapies, the development of biomarkers, and the exploration of its potential use in other (E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile-mutant cancers.
Métodos De Síntesis
AZD-9291 is synthesized through a multi-step process, which involves the reaction of 4-(dimethylamino)phenylacetylene with (R)-2-chloro-3-methylbutyronitrile to form (R)-2-(4-(dimethylamino)phenyl)-3-methylbutyronitrile. This intermediate is then reacted with azetidine-1-carbonyl chloride to form (R)-2-(azetidine-1-carbonyl)-3-(4-(dimethylamino)phenyl)propionitrile, which is subsequently treated with a base to form AZD-9291.
Aplicaciones Científicas De Investigación
AZD-9291 has been extensively studied in preclinical and clinical settings for the treatment of NSCLC patients with (E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile T790M mutation. In preclinical studies, AZD-9291 has shown potent activity against (E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile T790M mutant cells, while sparing wild-type (E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile cells. In clinical trials, AZD-9291 has demonstrated significant efficacy in NSCLC patients with (E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile T790M mutation, with an objective response rate of 61% and a median progression-free survival of 9.6 months.
Propiedades
IUPAC Name |
(E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-17(2)14-6-4-12(5-7-14)10-13(11-16)15(19)18-8-3-9-18/h4-7,10H,3,8-9H2,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZHGCHZVMAKPU-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B2919820.png)

![2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2919822.png)
![2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2919823.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2919827.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(3,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2919833.png)





![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2919839.png)